1-Chloro-2-(3,3,3-trifluoropropyl)benzene
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Overview
Description
1-Chloro-2-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H8ClF3 and a molecular weight of 208.61 g/mol . It is characterized by the presence of a benzene ring substituted with a chlorine atom and a trifluoropropyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science .
Preparation Methods
The synthesis of 1-Chloro-2-(3,3,3-trifluoropropyl)benzene can be achieved through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with 3-chloro-1,1,1-trifluoropropane . This reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
1-Chloro-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The trifluoropropyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form the corresponding alkane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds .
Scientific Research Applications
1-Chloro-2-(3,3,3-trifluoropropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in the synthesis of drug candidates.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom and trifluoropropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules . The pathways involved in these interactions depend on the specific application and the chemical environment .
Comparison with Similar Compounds
1-Chloro-2-(3,3,3-trifluoropropyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(3,3,3-trifluoropropyl)benzene: This compound has a similar structure but with the chlorine atom in the para position relative to the trifluoropropyl group.
3-Phenyl-1,1,1-trifluoropropan-2-one: This compound features a trifluoropropyl group attached to a phenyl ring through a ketone linkage.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-chloro-2-(3,3,3-trifluoropropyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJVRKDBGAHBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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